N'-Nor-D-tetrandrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

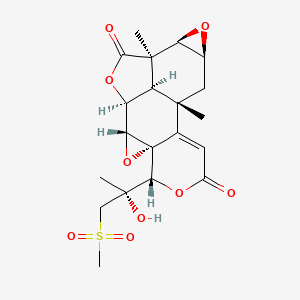

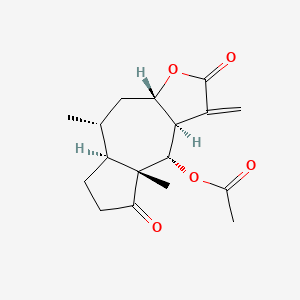

N'-Nor-D-tetrandrine is a natural product found in Trepobates and Stephania with data available.

Applications De Recherche Scientifique

Neuroprotective Effects

N'-Nor-D-tetrandrine has demonstrated potential neuroprotective effects, particularly in the context of vascular dementia. Studies have shown that it can improve behavioral impairments and reduce neuronal necrosis and pathological damage in the hippocampus, suggesting its application in chronic vascular dementia treatment (Lv et al., 2016).

Anti-Arthritis Mechanism

It also exhibits properties that could be beneficial in rheumatoid arthritis (RA) treatment. Research indicates that N'-Nor-D-tetrandrine can restore the balance between T helper (Th) 17 cells and regulatory T (Treg) cells, potentially alleviating the severity of arthritis (Yuan et al., 2016).

Cardiac Hypertrophy Intervention

In the field of cardiovascular diseases, N'-Nor-D-tetrandrine has been studied for its potential to block cardiac hypertrophy by disrupting reactive oxygen species–dependent ERK1/2 signalling (Shen et al., 2010).

Drug Delivery System Enhancement

N'-Nor-D-tetrandrine has been incorporated into drug delivery systems to enhance oral bioavailability. For instance, a phospholipid complex loaded with lipid nanocapsules was developed to improve the solubility and absorption of N'-Nor-D-tetrandrine (Zhao et al., 2013).

Cardiovascular Effects and Mechanisms

It also demonstrates various cardiovascular effects. Its primary action appears to be vasodilatory, which contributes to its antihypertensive action. N'-Nor-D-tetrandrine inhibits vascular contraction and multiple Ca2+ entry pathways, suggesting its utility in hypertension treatment (Kwan & Achike, 2002).

Ebola Virus Inhibition

Significantly, N'-Nor-D-tetrandrine has been identified as an effective small molecule in inhibiting the Ebola virus. Its role in the biosynthesis of tetrandrine in Stephania tetrandra highlights its potential in synthetic biology and metabolic engineering (Li et al., 2020).

Inflammatory Pulmonary Diseases

In the context of pulmonary diseases, N'-Nor-D-tetrandrine has shown efficacy in treating silicosis, asthma, and pulmonary hypertension. Its anti-inflammatory, antifibrogenetic, and immunomodulating effects underscore its potential therapeutic value (Xie et al., 2002).

Cardioprotection in Ischemia–Reperfusion Injury

N'-Nor-D-tetrandrine offers cardioprotection in ischemia–reperfusion injury, potentially involving JAK3/STAT3/Hexokinase II signaling pathways. This underscores its potential in cardiovascular therapy (Zhang et al., 2017).

Antitumor Properties

N'-Nor-D-tetrandrine has been observed to induce cell cycle arrest and apoptosis in various cancer cell types, indicating its potential as a chemopreventive agent or a treatment for certain cancers (Lee et al., 2002).

Propriétés

Numéro CAS |

70191-82-1 |

|---|---|

Nom du produit |

N'-Nor-D-tetrandrine |

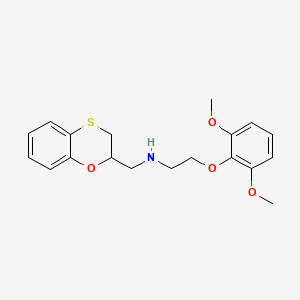

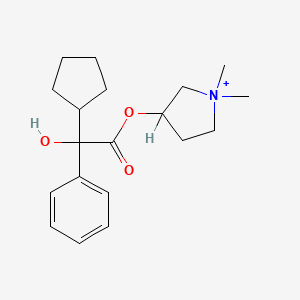

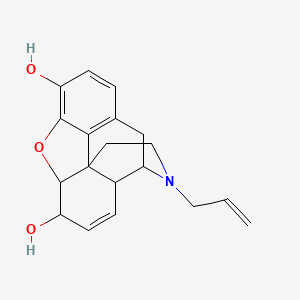

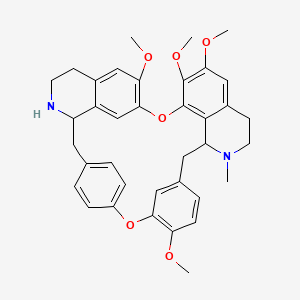

Formule moléculaire |

C37H40N2O6 |

Poids moléculaire |

608.7 g/mol |

Nom IUPAC |

9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C37H40N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,28-29,38H,12-17H2,1-5H3 |

Clé InChI |

LHIFPLJVJKKRTD-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

SMILES canonique |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

Autres numéros CAS |

38769-08-3 |

Synonymes |

N-(2)-nor-d-tetrandrine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.